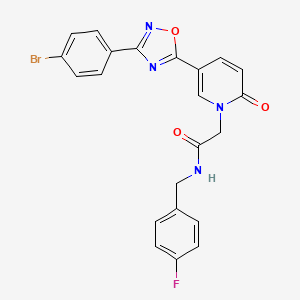
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H16BrFN4O3 and its molecular weight is 483.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of functional groups such as bromophenyl and oxadiazole rings suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Oxadiazole Ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
- Pyridine Derivative : Often associated with neuroprotective properties.
- Bromophenyl Group : Enhances the reactivity and binding affinity to specific molecular targets.
Antioxidant Activity
Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance, compounds featuring oxadiazoles have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterase Inhibition : Similar compounds have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital in treating neurodegenerative diseases like Alzheimer's. The IC50 values for related oxadiazole derivatives range from 12.8 to 99.2 µM for AChE inhibition .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Derivative 1 | 12.8 | 53.05 |
| Derivative 2 | 99.2 | >500 |
Antimicrobial Activity
Compounds with oxadiazole moieties have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Binding Interactions : The compound likely interacts with target enzymes through hydrogen bonds and hydrophobic interactions, altering their activity.
- Intramolecular Hydrogen Bonding : Studies suggest that intramolecular hydrogen bonds stabilize the planar conformation of the molecule, enhancing its binding efficiency to biological targets .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antioxidant Properties : A study on oxadiazole derivatives demonstrated their ability to reduce oxidative stress markers in vitro, indicating potential therapeutic applications in oxidative stress-related conditions .
- Neuroprotective Effects : Research has shown that certain oxadiazole derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neurodegenerative disease management .
- Enzyme Inhibition Studies : Various derivatives were tested for their ability to inhibit cholinesterases, revealing structure-activity relationships that highlight the importance of specific functional groups in enhancing inhibitory potency .
Eigenschaften
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN4O3/c23-17-6-3-15(4-7-17)21-26-22(31-27-21)16-5-10-20(30)28(12-16)13-19(29)25-11-14-1-8-18(24)9-2-14/h1-10,12H,11,13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMQXJSIPJASMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














